molecular formula C18H30O2 B1275505 1,4-Dihexyloxybenzene CAS No. 67399-93-3

1,4-Dihexyloxybenzene

Cat. No.: B1275505
CAS No.: 67399-93-3
M. Wt: 278.4 g/mol
InChI Key: ASWOZWYFBVLCMR-UHFFFAOYSA-N
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Description

1,4-Dihexyloxybenzene is an organic compound with the molecular formula C18H30O2. It is a derivative of hydroquinone where the hydrogen atoms on the hydroxyl groups are replaced by hexyloxy groups. This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

1,4-Dihexyloxybenzene can be synthesized through the Williamson ether synthesis. This method involves the reaction of hydroquinone with n-bromohexane in the presence of anhydrous potassium carbonate as a base. The reaction is typically carried out in ethanol under reflux conditions . The general reaction scheme is as follows:

[ \text{Hydroquinone} + \text{n-Bromohexane} \xrightarrow{\text{K}_2\text{CO}_3, \text{Ethanol}} \text{this compound} ]

Chemical Reactions Analysis

1,4-Dihexyloxybenzene undergoes various chemical reactions, including electrophilic bromination. For example, it can react with N-bromosuccinimide (NBS) in acetonitrile to form 2,5-dibromo-1,4-dihexyloxybenzene . The reaction conditions typically involve refluxing the mixture for a few hours. The major product formed in this reaction is 2,5-dibromo-1,4-dihexyloxybenzene.

Mechanism of Action

The mechanism of action of 1,4-dihexyloxybenzene in its applications is primarily related to its ability to form stable polymers and its interaction with other compounds. For instance, when used in the synthesis of poly(this compound), the compound acts as a monomer that undergoes polymerization to form a stable polymer matrix. This polymer matrix can then interact with other materials, such as CdS nanoparticles, to enhance its properties .

Comparison with Similar Compounds

1,4-Dihexyloxybenzene can be compared to other similar compounds such as 1,4-dimethoxybenzene and 1,4-diethoxybenzene. These compounds share a similar benzene ring structure with different alkoxy groups attached. The uniqueness of this compound lies in its longer hexyloxy chains, which provide different physical and chemical properties compared to the shorter methoxy and ethoxy chains in 1,4-dimethoxybenzene and 1,4-diethoxybenzene .

Similar Compounds::

Properties

IUPAC Name

1,4-dihexoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-3-5-7-9-15-19-17-11-13-18(14-12-17)20-16-10-8-6-4-2/h11-14H,3-10,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWOZWYFBVLCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402255
Record name 1,4-dihexyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67399-93-3
Record name 1,4-dihexyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under argon atmosphere, 6.90 g (300 mmol) of Na is reacted with 200 ml of absolute ethanol. Then, 16.5 g (150 mmol) of hydroquinone 5 is added, followed by 42.2 ml (300 mmol) of hexylbromide and 200 mg of anhydrous NaI. The mixture is refluxed overnight. Ethanol is evaporated under reduced pressure and water (150 ml) is added. The product is extracted with dichloromethane and dried over MgSO4. After filtration, the solvents are removed and the crude compound is recrystallized from ethanol.
[Compound]
Name
Na
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two
Quantity
42.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mg
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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